Sodium tetrakis(3-fluorophenyl)borate(1-)
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Overview
Description
Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
- Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.
- Reaction of the prepared Grignard reagent with boron trifluoride.
- Isolation and purification of the sodium salt.
Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the borate anion.
Oxidation and Reduction Reactions: The compound is stable against oxidation and reduction, making it useful in reactions requiring such conditions.
Common Reagents and Conditions:
Reagents: Common reagents include Grignard reagents, boron trifluoride, and various organic solvents.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .
Scientific Research Applications
Sodium tetrakis(3-fluorophenyl)borate(1-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.
Comparison with Similar Compounds
Sodium tetrakis(4-fluorophenyl)borate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another borate salt with similar properties but different cation, affecting solubility and reactivity.
Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .
Properties
CAS No. |
26603-18-9 |
---|---|
Molecular Formula |
C24H16BF4Na |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
sodium;tetrakis(3-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |
InChI Key |
UHRUUHICZDJQRR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |
Origin of Product |
United States |
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